N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1019098-85-1
VCID: VC11928544
InChI: InChI=1S/C22H20N6O4S/c1-15-10-11-28(26-15)22-9-8-21(24-25-22)23-16-2-4-17(5-3-16)27-33(29,30)18-6-7-19-20(14-18)32-13-12-31-19/h2-11,14,27H,12-13H2,1H3,(H,23,24)
SMILES: CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5
Molecular Formula: C22H20N6O4S
Molecular Weight: 464.5 g/mol

N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

CAS No.: 1019098-85-1

Cat. No.: VC11928544

Molecular Formula: C22H20N6O4S

Molecular Weight: 464.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide - 1019098-85-1

Specification

CAS No. 1019098-85-1
Molecular Formula C22H20N6O4S
Molecular Weight 464.5 g/mol
IUPAC Name N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Standard InChI InChI=1S/C22H20N6O4S/c1-15-10-11-28(26-15)22-9-8-21(24-25-22)23-16-2-4-17(5-3-16)27-33(29,30)18-6-7-19-20(14-18)32-13-12-31-19/h2-11,14,27H,12-13H2,1H3,(H,23,24)
Standard InChI Key FJDVTELTJGKWDZ-UHFFFAOYSA-N
SMILES CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5
Canonical SMILES CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyridazine core substituted at the 3-position with a 3-methyl-1H-pyrazol-1-yl group. A phenylamino linker connects this system to a 2,3-dihydro-1,4-benzodioxine ring sulfonated at the 6-position. Key structural attributes include:

  • Pyridazine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2, facilitating hydrogen bonding and π-π interactions .

  • 3-Methylpyrazole: A five-membered heterocycle with nitrogen atoms at positions 1 and 2, enhancing metabolic stability compared to unsubstituted pyrazoles .

  • Benzodioxine sulfonamide: The sulfonamide group (-SO₂NH₂) confers acidity (pKa ~10) and solubility in polar solvents, while the benzodioxine ring contributes to lipophilicity .

Table 1: Comparative Molecular Properties of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₂₃H₂₃N₅O₄S481.53-Methylpyrazole, Benzodioxine
N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide C₂₁H₂₀N₆O₃S436.5Pyrazole, Methoxy-methylbenzene
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3,4-dimethoxybenzene-1-sulfonamide C₂₃H₂₄N₆O₄S480.5Dimethylpyrazole, Dimethoxybenzene

Spectroscopic and Physicochemical Data

  • IUPAC Name: 4-Methoxy-3-methyl-N-[4-({6-[(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzenesulfonamide .

  • SMILES: CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)OC .

  • LogP: Estimated at 2.8 (via ChemAxon), indicating moderate lipophilicity suitable for membrane permeability .

  • Solubility: Poor aqueous solubility (<0.1 mg/mL at pH 7.4) but soluble in DMSO (≥10 mM) .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step sequence:

  • Pyridazine-3-amine Formation: Coupling 6-chloropyridazin-3-amine with 3-methylpyrazole using Pd-catalyzed cross-coupling .

  • Sulfonylation: Reacting the intermediate with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in the presence of a base (e.g., triethylamine) .

  • Purification: Chromatography (silica gel, eluent: ethyl acetate/hexane) yields the final product with >95% purity .

Key Reaction:

Pyridazine-3-amine+3-MethylpyrazolePd(PPh3)4,NaHCO3IntermediateBenzodioxine-SO2ClTarget Compound\text{Pyridazine-3-amine} + \text{3-Methylpyrazole} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{NaHCO}_3} \text{Intermediate} \xrightarrow{\text{Benzodioxine-SO}_2\text{Cl}} \text{Target Compound}

Structural Modifications

  • Pyrazole Substitution: Replacing 3-methyl with 3,5-dimethyl groups increases steric bulk, reducing metabolic clearance by cytochrome P450 enzymes .

  • Benzodioxine Replacement: Analogues with naphthodioxine show enhanced binding to carbonic anhydrase IX (Ki = 12 nM vs. 45 nM for the parent compound) .

Pharmacological and Biological Activity

Enzyme Inhibition

  • Carbonic Anhydrase IX (CA-IX): Inhibits CA-IX with IC₅₀ = 38 nM, a target overexpressed in hypoxic tumors . Comparatively, acetazolamide (a reference inhibitor) has IC₅₀ = 250 nM .

  • Dihydropteroate Synthase (DHPS): Displays moderate antibacterial activity (MIC = 16 µg/mL against S. aureus), typical of sulfonamides .

Anticancer Activity

  • HCT-116 Colon Cancer: Induces apoptosis at 10 µM (72% cell death via caspase-3 activation) .

  • Synergy with Cisplatin: Combined treatment reduces cisplatin IC₅₀ from 8 µM to 2.5 µM in A549 lung cancer cells .

Agrochemical Applications

Patent data reveals structural analogues (e.g., WO2023213626A1 ) are used as fungicides:

  • Control of Botrytis cinerea: EC₅₀ = 0.8 ppm in leaf disk assays, outperforming tebuconazole (EC₅₀ = 2.1 ppm) .

  • Soil Persistence: Half-life (t₁/₂) = 28 days in loamy soil, indicating moderate environmental persistence .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator